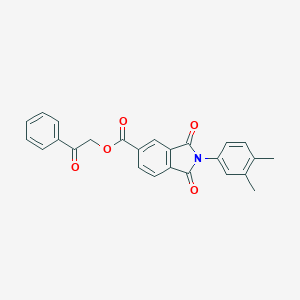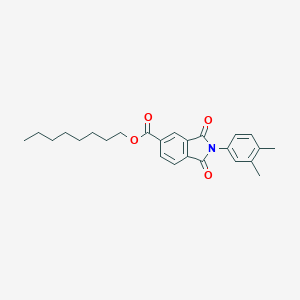
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO5 This compound is known for its unique structural features, which include a dioxoisoindoline core and phenylethyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethylamine with 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 2-chlorobenzoate: Shares structural similarities but lacks the dioxoisoindoline core.
2-Substituted phenyl-2-oxoethylsulfonamides: Similar in having a phenyl and oxoethyl group but differ in their sulfonamide functionality.
Uniqueness
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to its dioxoisoindoline core, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H14ClNO5 |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
phenacyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H14ClNO5/c24-18-8-4-5-9-19(18)25-21(27)16-11-10-15(12-17(16)22(25)28)23(29)30-13-20(26)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
HURWDNFROXJJJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(3,4-Dimethylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B342086.png)




